molecular formula C22H19N5O4S B2646446 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 852436-82-9

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2646446
CAS No.: 852436-82-9
M. Wt: 449.49
InChI Key: XFBJOVBJCUTBKN-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. This compound features a complex structure incorporating a 1,3-benzodioxole group, a [1,2,4]triazolo[4,3-b]pyridazine core, and a 4-ethoxyphenyl moiety, joined by a sulfanyl acetamide linker. This specific architecture suggests potential for high binding affinity and selectivity, making it a valuable candidate for investigating novel biological pathways. The primary research applications for this compound are anticipated to be in the field of enzyme inhibition. Compounds with similar structural motifs, particularly the [1,2,4]triazolo[4,3-b]pyridazine scaffold, are frequently explored as key pharmacophores in drug discovery . Research on analogous molecules indicates potential for targeting enzymes such as nitric oxide synthase (NOS) . The presence of the benzodioxol group, a common feature in bioactive molecules, further supports its utility in probing central nervous system targets or as a precursor for developing serotonin receptor antagonists . Researchers can utilize this compound as a chemical tool to study enzyme function, screen for new therapeutic agents, or as a key intermediate in the synthesis of more complex chemical entities. As with all research chemicals, this product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and purity for their specific research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-2-29-16-6-3-14(4-7-16)22-25-24-19-9-10-21(26-27(19)22)32-12-20(28)23-15-5-8-17-18(11-15)31-13-30-17/h3-11H,2,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBJOVBJCUTBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the ethoxyphenyl group through electrophilic substitution reactions. The triazolopyridazine moiety is then synthesized via cyclization reactions involving appropriate precursors. The final step involves the formation of the acetamide linkage through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and ethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be inferred based on structural motifs and synthesis strategies from related compounds in the literature.

Structural Analogues and Functional Groups

  • Hydroxyacetamide Derivatives () : Compounds like 2-[(3-substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide share a sulfanyl-linked triazole core with the target compound. However, the replacement of the triazolo-pyridazine with an imidazole-oxazolone system may reduce kinase affinity but enhance antiproliferative effects in certain cancer cell lines .
  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () : While lacking the triazolo-pyridazine scaffold, its dioxothiazolidine and benzamide groups suggest utility in diabetes or oxidative stress-related pathways. The absence of a sulfanyl bridge in this class limits direct mechanistic overlap with the target compound .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological applications.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety linked to a triazolopyridazine core via a sulfanyl group. The synthesis typically involves multi-step organic reactions that may include:

  • Preparation of Intermediates : The synthesis begins with the formation of the benzodioxole and triazolopyridazine intermediates.
  • Coupling Reaction : These intermediates are coupled under specific conditions using reagents such as ethylating agents and catalysts.
  • Purification : Advanced techniques like chromatography may be employed to purify the final product.

The detailed synthetic route can vary depending on the desired yield and purity levels.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its diverse pharmacological properties.

Antinociceptive Activity

Research indicates that derivatives of similar structures exhibit significant antinociceptive activity. For instance, compounds with triazole and thiadiazole rings have been shown to inhibit pain response in animal models through various mechanisms, including COX inhibition . The compound's analogs were tested against standard analgesics like aspirin and demonstrated comparable or superior efficacy in pain relief.

Anticancer Properties

Recent studies have explored the anticancer potential of related compounds. For example, certain derivatives have shown promising antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29) by inducing apoptosis through mitochondrial pathways. These studies suggest that the compound may modulate apoptotic markers such as Bax and Bcl2 .

The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. Binding studies indicate that these compounds can alter enzyme activity or receptor signaling pathways, which is critical for their therapeutic effects.

Pharmacological Applications

Given its structural complexity and biological activity, this compound shows potential in various therapeutic areas:

  • Pain Management : Its antinociceptive properties suggest applications in developing new analgesics.
  • Cancer Therapy : The anticancer activity opens avenues for research into novel cancer treatments.
  • Anti-inflammatory Agents : Similar compounds have demonstrated efficacy in reducing inflammation by inhibiting cyclooxygenase enzymes.

Data Summary

Biological Activity Mechanism Reference Study
AntinociceptiveCOX inhibition
AnticancerInduction of apoptosis
Anti-inflammatoryEnzyme inhibition

Case Studies

In one study focusing on related compounds with similar structural motifs, researchers synthesized various derivatives and evaluated their biological activities through in vivo models. The findings highlighted significant analgesic effects compared to standard treatments and provided insights into the structure-activity relationship (SAR) that could guide future drug design.

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